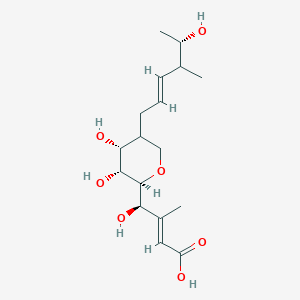
4-Hydroxymonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxymonic acid is a chemical compound that belongs to the family of monic acids. It is a natural product that is found in certain fungi and bacteria. 4-Hydroxymonic acid has been studied for its various biological activities, including its potential as an anti-cancer agent.
Aplicaciones Científicas De Investigación
The potential of 4-Hydroxymonic acid as an anti-cancer agent has been extensively studied. It has been found to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. Additionally, 4-Hydroxymonic acid has been studied for its anti-inflammatory and anti-bacterial properties. It has also been found to have neuroprotective effects.
Mecanismo De Acción
The mechanism of action of 4-Hydroxymonic acid is not fully understood. However, it is believed to inhibit the activity of the enzyme farnesyl transferase, which is involved in the production of certain proteins that are important for cancer cell growth and survival. By inhibiting this enzyme, 4-Hydroxymonic acid can prevent the growth and proliferation of cancer cells.
Efectos Bioquímicos Y Fisiológicos
4-Hydroxymonic acid has been found to have various biochemical and physiological effects. It has been shown to decrease the production of inflammatory cytokines, such as TNF-alpha and IL-6. Additionally, it has been found to increase the production of certain neurotransmitters, such as dopamine and serotonin. 4-Hydroxymonic acid has also been found to decrease the production of reactive oxygen species (ROS), which can cause oxidative damage to cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-Hydroxymonic acid in lab experiments is its low toxicity. It has been found to have minimal side effects in animal studies. Additionally, the fermentation method of synthesis is relatively simple and cost-effective. However, one limitation of using 4-Hydroxymonic acid in lab experiments is its low solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for the study of 4-Hydroxymonic acid. One direction is to further investigate its potential as an anti-cancer agent. Additionally, more research is needed to fully understand its mechanism of action and its effects on various biological pathways. Another direction is to explore its potential as a neuroprotective agent, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Conclusion:
In conclusion, 4-Hydroxymonic acid is a natural compound that has been extensively studied for its various biological activities. Its potential as an anti-cancer agent, anti-inflammatory agent, and neuroprotective agent has been demonstrated in numerous studies. While further research is needed to fully understand its mechanism of action and its effects on various biological pathways, the potential of 4-Hydroxymonic acid as a therapeutic agent is promising.
Métodos De Síntesis
The synthesis of 4-Hydroxymonic acid can be achieved through various methods. One method involves the fermentation of certain fungi and bacteria, such as Aspergillus terreus and Streptomyces hygroscopicus. Another method involves the chemical synthesis of the compound using various reagents and catalysts. However, the fermentation method is preferred due to its higher yield and lower cost.
Propiedades
Número CAS |
153715-18-5 |
|---|---|
Nombre del producto |
4-Hydroxymonic acid |
Fórmula molecular |
C17H28O7 |
Peso molecular |
344.4 g/mol |
Nombre IUPAC |
(E,4R)-4-[(2S,3R,4R)-3,4-dihydroxy-5-[(E,5S)-5-hydroxy-4-methylhex-2-enyl]oxan-2-yl]-4-hydroxy-3-methylbut-2-enoic acid |
InChI |
InChI=1S/C17H28O7/c1-9(11(3)18)5-4-6-12-8-24-17(16(23)15(12)22)14(21)10(2)7-13(19)20/h4-5,7,9,11-12,14-18,21-23H,6,8H2,1-3H3,(H,19,20)/b5-4+,10-7+/t9?,11-,12?,14+,15+,16+,17-/m0/s1 |
Clave InChI |
QJONCKCRAFYVBD-VRPGCYOISA-N |
SMILES isomérico |
C[C@@H](C(C)/C=C/CC1CO[C@H]([C@@H]([C@@H]1O)O)[C@@H](/C(=C/C(=O)O)/C)O)O |
SMILES |
CC(C=CCC1COC(C(C1O)O)C(C(=CC(=O)O)C)O)C(C)O |
SMILES canónico |
CC(C=CCC1COC(C(C1O)O)C(C(=CC(=O)O)C)O)C(C)O |
Sinónimos |
4-hydroxymonic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



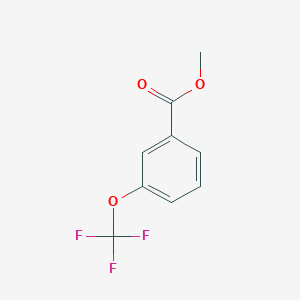
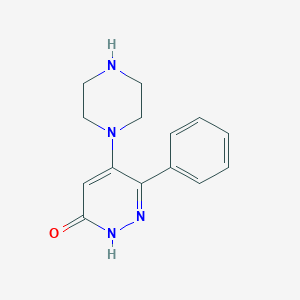
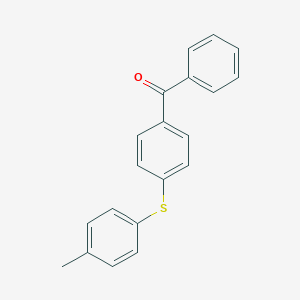
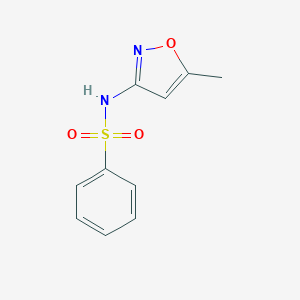
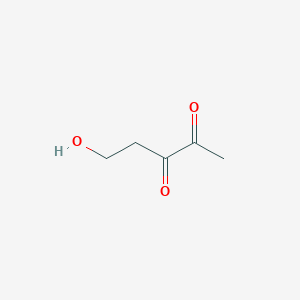
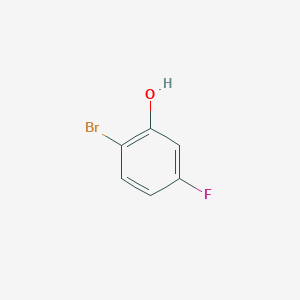
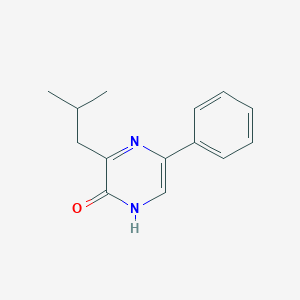
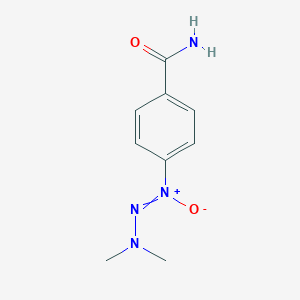
![3-(Bromomethyl)-7-chlorobenzo[b]thiophene](/img/structure/B138130.png)
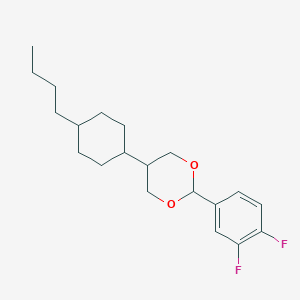
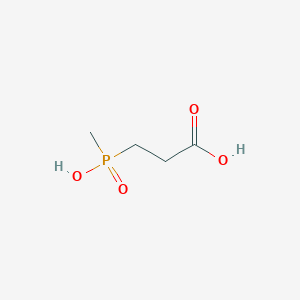

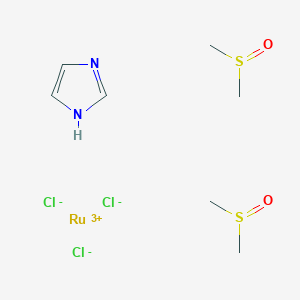
![4-Hydroxy-4-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B138142.png)